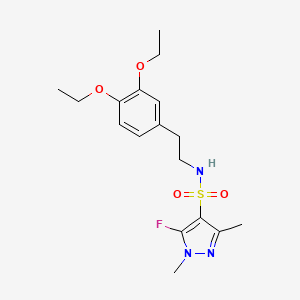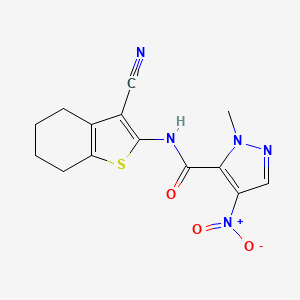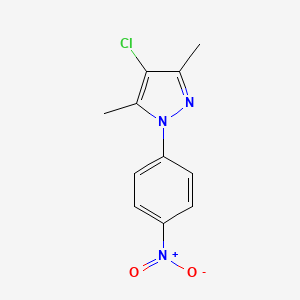![molecular formula C23H23N5O6 B14924578 3,5-bis(2,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14924578.png)
3,5-bis(2,4-dimethoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{3-(2,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-5-METHOXYPHENYL METHYL ETHER” is a complex organic molecule that features multiple functional groups, including methoxy, nitro, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole core: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using a nitrating agent such as nitric acid.
Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final coupling: Coupling of the pyrazole derivative with the methoxyphenyl moiety through a suitable linker, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in binding to the active site of enzymes or receptors, while the pyrazole ring might provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-(2,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL}-5-METHOXYPHENYL METHYL ETHER
- 2-{3-(2,4-DIMETHOXYPHENYL)-1-[(3-AMINO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-5-METHOXYPHENYL METHYL ETHER
Uniqueness
The presence of the nitro group in “2-{3-(2,4-DIMETHOXYPHENYL)-1-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-5-METHOXYPHENYL METHYL ETHER” distinguishes it from other similar compounds, potentially imparting unique reactivity and biological activity.
Properties
Molecular Formula |
C23H23N5O6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3,5-bis(2,4-dimethoxyphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C23H23N5O6/c1-31-15-5-7-17(21(11-15)33-3)19-13-20(18-8-6-16(32-2)12-22(18)34-4)27(24-19)14-26-10-9-23(25-26)28(29)30/h5-13H,14H2,1-4H3 |
InChI Key |
SYIYDUZOHSIDBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B14924503.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924512.png)
![Azepan-1-yl[3-(2-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B14924517.png)
![6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924521.png)
![1-methyl-6-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924522.png)
![6-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924526.png)

![3,5-bis(2-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14924531.png)

![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B14924543.png)

![methyl 4-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14924558.png)
![ethyl [3-cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B14924561.png)
